
N-(1-Allylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Allylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide is an organic compound that features a benzamide group linked to a thiophene ring via a vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Allylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide typically involves the following steps:
Formation of the Vinyl Group: This can be achieved through a Heck reaction, where a halogenated thiophene reacts with an alkene in the presence of a palladium catalyst.
Introduction of the Allylcarbamoyl Group: This step involves the reaction of the vinyl-thiophene intermediate with allyl isocyanate under mild conditions.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(1-Allylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide would depend on its specific application. For example, in a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The vinyl-thiophene moiety could be involved in π-π interactions or hydrogen bonding with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Thiophen-2-yl-vinyl)-benzamide: Lacks the allylcarbamoyl group.
N-(1-Allylcarbamoyl-2-furyl-vinyl)-benzamide: Contains a furan ring instead of a thiophene ring.
N-(1-Allylcarbamoyl-2-thiophen-2-yl-ethyl)-benzamide: Contains an ethyl group instead of a vinyl group.
Uniqueness
N-(1-Allylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide is unique due to the presence of both the allylcarbamoyl and vinyl-thiophene moieties, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H16N2O2S |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-[(E)-3-oxo-3-(prop-2-enylamino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C17H16N2O2S/c1-2-10-18-17(21)15(12-14-9-6-11-22-14)19-16(20)13-7-4-3-5-8-13/h2-9,11-12H,1,10H2,(H,18,21)(H,19,20)/b15-12+ |
Clave InChI |
PPHIDQQNKMYWOJ-NTCAYCPXSA-N |
SMILES isomérico |
C=CCNC(=O)/C(=C\C1=CC=CS1)/NC(=O)C2=CC=CC=C2 |
SMILES canónico |
C=CCNC(=O)C(=CC1=CC=CS1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B15080218.png)
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B15080222.png)
![2-{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15080228.png)
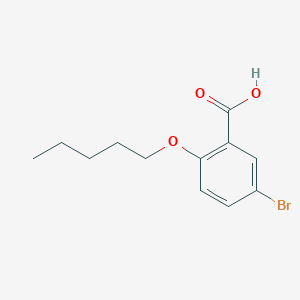
![3-{[(E)-(4-tert-butylphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080230.png)

![4-{[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15080240.png)
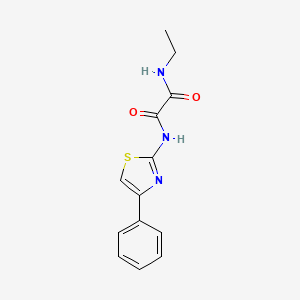

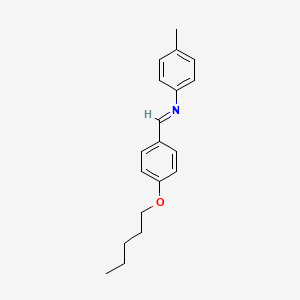
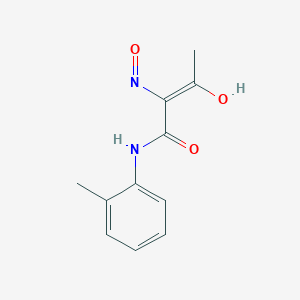
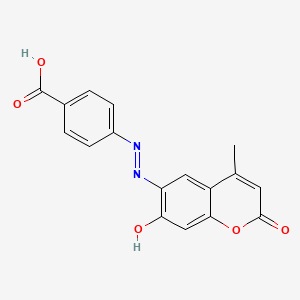
![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B15080275.png)
![2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B15080280.png)
